molecular formula C14H20BrN4NaO12PS B12545857 Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)

Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)

Cat. No.: B12545857
M. Wt: 602.3 g/mol
InChI Key: WQCXXHGWABIMCR-UHFFFAOYSA-N
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Description

Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI) is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as bromoethyl, methylsulfonyl, dinitro, and phosphonooxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Bromoethyl Intermediate: The initial step involves the bromination of an appropriate ethyl precursor to form the bromoethyl intermediate. This reaction typically uses bromine or a brominating agent under controlled conditions.

    Introduction of the Methylsulfonyl Group: The bromoethyl intermediate is then reacted with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

    Nitration: The resulting compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the dinitro groups.

    Phosphorylation: The final step involves the phosphorylation of the compound using a phosphonooxy reagent to introduce the phosphonooxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromoethyl and methylsulfonyl groups.

    Reduction: The dinitro groups can be reduced to amino groups under appropriate conditions.

    Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the bromoethyl group under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino derivatives formed from the reduction of dinitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or targeting agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromoethyl and dinitro groups are particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 2-bromo-: A simpler analog with a bromo group instead of the complex functional groups present in the target compound.

    Benzamide, 2-[(2-bromoethyl)amino]-3,5-dinitro-: Lacks the methylsulfonyl and phosphonooxy groups.

Uniqueness

The uniqueness of Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt lies in its combination of multiple functional groups, which confer diverse chemical reactivity and potential applications. The presence of both bromoethyl and dinitro groups allows for a wide range of chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H20BrN4NaO12PS

Molecular Weight

602.3 g/mol

InChI

InChI=1S/C14H20BrN4O12PS.Na/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24;/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27);

InChI Key

WQCXXHGWABIMCR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)O.[Na]

Origin of Product

United States

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